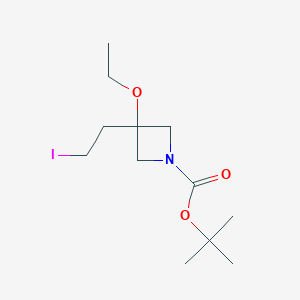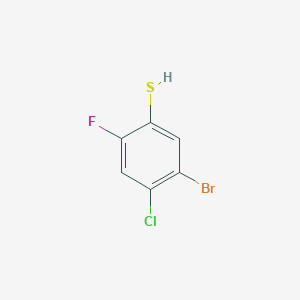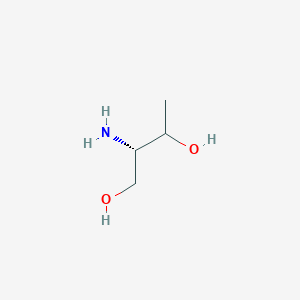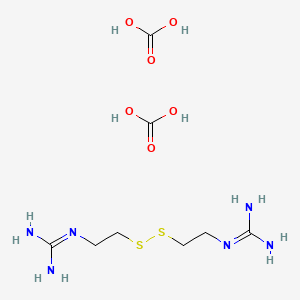
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is an organic compound characterized by the presence of disulfide and guanidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves the reaction of ethane-2,1-dithiol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the disulfide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The guanidine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of redox biology and as a tool for investigating disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in target proteins. These interactions can modulate the activity of enzymes and other proteins, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[Disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine]: An organic disulfide with similar redox properties but different functional groups.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Another disulfide compound with distinct structural features.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is unique due to its combination of disulfide and guanidine functional groups, which confer specific redox and nucleophilic properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H20N6O6S2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.2CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2*2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*(H2,2,3,4) |
InChI-Schlüssel |
IFEXBPABURHNGL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



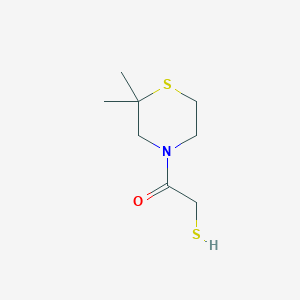
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
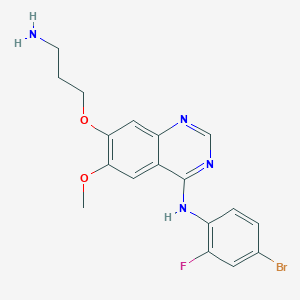
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
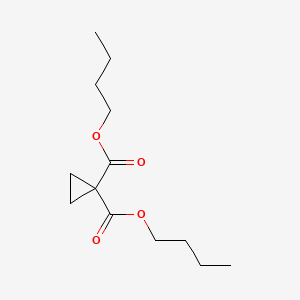

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
